This compound is cataloged under the CAS number 2968-40-3 and can be found in various chemical databases such as PubChem and ChemicalBook. It falls into the category of aromatic carboxylic acids, specifically those that contain halogen substituents, which often influence their reactivity and interactions with biological systems .
The synthesis of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity, making careful optimization essential during synthesis.
The molecular structure of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid can be represented by its SMILES notation: C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)F)C(=O)O
.
2-(4-Chloro-3-fluorobenzoyl)benzoic acid can participate in several chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and the nature of the nucleophile used.
Research into its specific mechanisms would require further biochemical studies to elucidate its interactions at the molecular level.
The physical and chemical properties of 2-(4-Chloro-3-fluorobenzoyl)benzoic acid include:
These properties are critical for applications in pharmaceuticals and materials science.
2-(4-Chloro-3-fluorobenzoyl)benzoic acid has potential applications in various fields:
CAS No.: 1235406-19-5
CAS No.: 6709-57-5
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.:
CAS No.: 31685-59-3